molecular formula C6H9ClO B2776194 (E)-hex-2-enoyl chloride CAS No. 97943-16-3

(E)-hex-2-enoyl chloride

Cat. No.: B2776194
CAS No.: 97943-16-3
M. Wt: 132.59
InChI Key: NVXGQRPGUGAMNJ-SNAWJCMRSA-N
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Description

(E)-Hex-2-enoyl chloride, also known as trans-2-hexenoyl chloride, is an organic compound with the molecular formula C6H9ClO. It is a colorless to pale yellow liquid with a pungent odor. This compound is an acyl chloride derived from hex-2-enoic acid and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: (E)-Hex-2-enoyl chloride can be synthesized through the reaction of hex-2-enoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically occurs under reflux conditions, where the carboxylic acid reacts with the chlorinating agent to form the acyl chloride, releasing sulfur dioxide (SO2) and hydrogen chloride (HCl) gases as by-products.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination processes using thionyl chloride or oxalyl chloride. The reaction is carried out in a controlled environment to ensure the efficient conversion of hex-2-enoic acid to the desired acyl chloride while minimizing the release of harmful by-products.

Chemical Reactions Analysis

Types of Reactions: (E)-Hex-2-enoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: Reacts with water to form hex-2-enoic acid and hydrochloric acid.

    Reduction: Can be reduced to hex-2-enol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Amines: Reaction with primary or secondary amines under mild conditions to form amides.

    Alcohols: Reaction with alcohols in the presence of a base like pyridine to form esters.

    Water: Hydrolysis reaction typically occurs at room temperature.

Major Products Formed:

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Hex-2-enoic Acid: Formed from hydrolysis.

Scientific Research Applications

(E)-Hex-2-enoyl chloride has several applications in scientific research, including:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Polymer Chemistry: Utilized in the preparation of polymers and copolymers with specific functional groups.

    Biological Studies: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Material Science: Used in the synthesis of advanced materials with tailored properties for industrial applications.

Mechanism of Action

The mechanism of action of (E)-hex-2-enoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles, transferring its acyl group to the nucleophile, forming a new covalent bond. This reactivity is due to the presence of the highly electrophilic carbonyl carbon, which is susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific nucleophile and the reaction conditions.

Comparison with Similar Compounds

    Hexanoyl Chloride: Similar structure but lacks the double bond, making it less reactive in certain reactions.

    Butyryl Chloride: Shorter carbon chain, resulting in different physical and chemical properties.

    Octanoyl Chloride: Longer carbon chain, affecting its reactivity and applications.

Uniqueness: (E)-Hex-2-enoyl chloride is unique due to the presence of the double bond in its structure, which imparts specific reactivity and properties. This double bond allows for additional reactions, such as hydrogenation and polymerization, making it a versatile compound in organic synthesis.

Properties

IUPAC Name

(E)-hex-2-enoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO/c1-2-3-4-5-6(7)8/h4-5H,2-3H2,1H3/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVXGQRPGUGAMNJ-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C/C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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